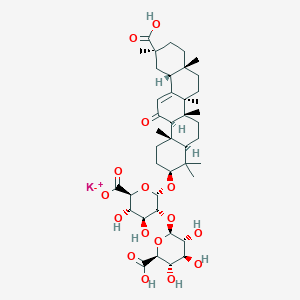

Glycyrrhizinic acid, potassium salt

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Glycyrrhizinic acid, potassium salt, is a derivative of glycyrrhizin, a triterpenoid saponin extracted from the root of the licorice plant, Glycyrrhiza glabra. This compound is known for its sweet taste and has been used in traditional medicine for centuries. This compound, exhibits a wide range of pharmacological activities, including antiviral, anticancer, antioxidant, anti-inflammatory, and antibacterial properties .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The preparation of glycyrrhizinic acid, potassium salt, typically involves the extraction of glycyrrhizin from licorice root, followed by its conversion to the potassium salt form. The extraction process includes:

Extraction: Glycyrrhizin is extracted from licorice root using water or ethanol.

Purification: The extract is purified through filtration and evaporation.

Conversion: Glycyrrhizin is converted to its potassium salt form by reacting with potassium hydroxide.

Industrial Production Methods: Industrial production of this compound, follows similar steps but on a larger scale. The process involves:

Large-scale extraction: Using industrial-grade solvents and equipment.

Purification: Employing advanced filtration and evaporation techniques.

Conversion: Utilizing reactors for the conversion to potassium salt.

Analyse Chemischer Reaktionen

Hydrolysis and Metabolic Pathways

The compound undergoes enzymatic and bacterial hydrolysis:

- Intestinal hydrolysis : Gut microbiota cleave the glucuronic acid moieties, releasing glycyrrhetic acid (GA), the active metabolite . This reaction is dose-dependent, with saturation observed at >25 mg/kg .

- Hepatic metabolism : GA is conjugated to glucuronides/sulfates in the liver, facilitating biliary excretion. Enterohepatic recycling prolongs systemic exposure .

Key findings :

- Hydrolysis rate constants: k=0.12h−1 (pH 7.4, 37°C) .

- Plasma half-life of GA: Dose-dependent, ranging 3.5–13.5 hours .

Derivatization Reactions

Chemical modifications enhance bioactivity or solubility:

- Esterification : Reacting with alcohols (e.g., methanol) under acidic conditions yields methyl esters, improving thrombin inhibition .

- Amidation : GA derivatives synthesized via carbodiimide coupling show antiviral activity (e.g., against HSV-1, IC₅₀ = 12 μM) .

Table 2: Bioactive Derivatives and Applications

| Derivative | Synthetic Route | Application |

|---|---|---|

| Glycyrrhetinic acid | Hydrolysis | Anti-inflammatory |

| Hemiphthalate ester | Esterification | Antithrombin |

| Amide conjugates | Carbodiimide coupling | Antiviral |

Solubility and pH-Dependent Behavior

The potassium salt’s solubility contrasts sharply with free acid:

- Water solubility : 50 g/L (potassium salt) vs. <1 g/L (free acid) .

- pH effects : Precipitation occurs below pH 4.0, but resolubilizes with alcohol addition .

Viscosity comparison (2% aqueous solution, 20°C):

| pH | 18β-Glycyrrhizin (cP) | 18α-Glycyrrhizin (cP) |

|---|---|---|

| 4.5 | >30 | 1.09 |

| 5.0 | >30 | 1.05 |

Interaction with Biological Targets

- 11β-HSD2 inhibition : GA elevates cortisol availability to mineralocorticoid receptors, inducing potassium excretion and sodium retention .

- Albumin binding : >95% of GA binds serum albumin, moderating its pharmacokinetics .

Clinical impact :

Wissenschaftliche Forschungsanwendungen

Pharmacological Applications

1.1 Anti-inflammatory Properties

Glycyrrhizinic acid exhibits significant anti-inflammatory effects, making it useful in treating various inflammatory conditions. It has been shown to inhibit the production of pro-inflammatory cytokines and reduce inflammation in liver diseases, respiratory infections, and other inflammatory disorders .

1.2 Antiviral Activity

The compound has demonstrated antiviral properties against several viruses, including HIV and influenza. Research indicates that glycyrrhizinic acid can inhibit viral replication and modulate immune responses, which is particularly beneficial for patients with viral infections .

1.3 Antioxidant Effects

Glycyrrhizinic acid acts as an antioxidant by scavenging free radicals and enhancing the body's antioxidant defense mechanisms. This property contributes to its potential in preventing oxidative stress-related diseases .

1.4 Hepatoprotective Effects

Clinical studies have shown that glycyrrhizinic acid can protect liver cells from damage caused by toxins and inflammation. It promotes liver regeneration and reduces steatosis and necrosis in liver diseases .

Food Industry Applications

Glycyrrhizinic acid is widely used as a natural sweetener due to its intense sweetness compared to sucrose. It is incorporated into various food products, including beverages, candies, and dietary supplements, providing flavor enhancement without added calories .

Cosmetic Applications

In cosmetics, glycyrrhizinic acid is utilized for its soothing and anti-inflammatory properties. It is commonly found in skincare products aimed at reducing redness and irritation, thus benefiting sensitive skin types .

Data Table: Summary of Applications

| Application Area | Specific Use Cases | Mechanism of Action |

|---|---|---|

| Pharmacology | Anti-inflammatory treatments | Inhibition of pro-inflammatory cytokines |

| Antiviral therapies | Inhibition of viral replication | |

| Hepatoprotective agents | Promotion of liver cell regeneration | |

| Food Industry | Natural sweetener | Intense sweetness profile |

| Cosmetics | Skin soothing products | Anti-inflammatory effects |

Case Studies

4.1 Liver Disease Treatment

A study involving patients with chronic hepatitis showed that glycyrrhizinic acid significantly improved liver function tests and reduced inflammation markers over a 12-week treatment period . The study concluded that glycyrrhizinic acid could be a valuable adjunct therapy for liver diseases.

4.2 Antiviral Research

Research on HIV patients indicated that glycyrrhizinic acid reduced viral load and improved immune cell counts when used alongside standard antiretroviral therapy . This suggests its potential role in enhancing the efficacy of antiviral treatments.

Wirkmechanismus

The mechanism of action of glycyrrhizinic acid, potassium salt, involves several molecular targets and pathways:

Vergleich Mit ähnlichen Verbindungen

Glycyrrhizinic acid, potassium salt, is unique compared to other similar compounds due to its broad spectrum of pharmacological activities. Similar compounds include:

Glycyrrhetinic acid: The aglycone form of glycyrrhizin, known for its anti-inflammatory properties.

Enoxolone: Another derivative of glycyrrhizin, used in cosmetics and pharmaceuticals.

This compound, stands out due to its enhanced solubility and bioavailability, making it a valuable compound in various scientific and industrial applications.

Eigenschaften

CAS-Nummer |

42294-03-1 |

|---|---|

Molekularformel |

C42H62KO16 |

Molekulargewicht |

862.0 g/mol |

IUPAC-Name |

potassium;(2S,3S,4S,5R,6S)-6-[[(3S,4aR,6aR,6bS,8aS,11S,12aR,14aR,14bS)-11-carboxy-4,4,6a,6b,8a,11,14b-heptamethyl-14-oxo-2,3,4a,5,6,7,8,9,10,12,12a,14a-dodecahydro-1H-picen-3-yl]oxy]-5-[(2R,3R,4S,5S,6S)-6-carboxy-3,4,5-trihydroxyoxan-2-yl]oxy-3,4-dihydroxyoxane-2-carboxylate |

InChI |

InChI=1S/C42H62O16.K/c1-37(2)21-8-11-42(7)31(20(43)16-18-19-17-39(4,36(53)54)13-12-38(19,3)14-15-41(18,42)6)40(21,5)10-9-22(37)55-35-30(26(47)25(46)29(57-35)33(51)52)58-34-27(48)23(44)24(45)28(56-34)32(49)50;/h16,19,21-31,34-35,44-48H,8-15,17H2,1-7H3,(H,49,50)(H,51,52)(H,53,54);/t19-,21-,22-,23-,24-,25-,26-,27+,28-,29-,30+,31+,34-,35-,38+,39-,40-,41+,42+;/m0./s1 |

InChI-Schlüssel |

XCZIARIJVDURGH-OOFFSTKBSA-N |

SMILES |

CC1(C2CCC3(C(C2(CCC1OC4C(C(C(C(O4)C(=O)[O-])O)O)OC5C(C(C(C(O5)C(=O)O)O)O)O)C)C(=O)C=C6C3(CCC7(C6CC(CC7)(C)C(=O)O)C)C)C)C.[K+] |

Isomerische SMILES |

C[C@]12CC[C@](C[C@H]1C3=CC(=O)[C@@H]4[C@]5(CC[C@@H](C([C@@H]5CC[C@]4([C@@]3(CC2)C)C)(C)C)O[C@@H]6[C@@H]([C@H]([C@@H]([C@H](O6)C(=O)O)O)O)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)C(=O)O)O)O)O)C)(C)C(=O)O.[K] |

Kanonische SMILES |

CC1(C2CCC3(C(C2(CCC1OC4C(C(C(C(O4)C(=O)O)O)O)OC5C(C(C(C(O5)C(=O)O)O)O)O)C)C(=O)C=C6C3(CCC7(C6CC(CC7)(C)C(=O)O)C)C)C)C.[K] |

Key on ui other cas no. |

68039-19-0 42294-03-1 |

Verwandte CAS-Nummern |

42294-03-1 |

Synonyme |

(3β,20β)-20-carboxy-11-oxo-30-norolean-12-en-3-yl 2-O-β-D-glucopyranuronosyl-α-D-glucopyranosiduronic Acid Monopotassium Salt; _x000B_30-Noroleanane, α-D-glucopyranosiduronic Acid Deriv._x000B_18β-Glycyrrhizic acid Monopotassium Salt; Glycyrrhizic Acid Monopotass |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.